molecular formula C9H7N5O2 B8419040 4-formyl-N-(2H-tetrazol-5-yl)benzamide

4-formyl-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B8419040
M. Wt: 217.18 g/mol
InChI Key: QMFMFQSLBPZQFY-UHFFFAOYSA-N
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Description

4-Formyl-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative characterized by a formyl group (-CHO) at the para position of the benzamide scaffold and a tetrazole ring at the amide nitrogen. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between functionalized benzoic acids and tetrazole-containing amines, often mediated by carbodiimide-based reagents (e.g., EDC/HOBt) .

Key structural features:

  • Formyl group: Enhances reactivity for nucleophilic additions (e.g., Schiff base formation).
  • Tetrazole ring: Acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.

Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

4-formyl-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C9H7N5O2/c15-5-6-1-3-7(4-2-6)8(16)10-9-11-13-14-12-9/h1-5H,(H2,10,11,12,13,14,16)

InChI Key

QMFMFQSLBPZQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NC2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Benzamide Derivatives

The following table summarizes critical differences between 4-formyl-N-(2H-tetrazol-5-yl)benzamide and structurally related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
This compound -CHO (para), tetrazole (amide N) ~235.2 Drug intermediates, metal coordination [Hypothetical]
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide Isoxazole, thiadiazole, phenyl 348.39 Antimicrobial agents
6-(5-Benzoylimino-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester Acetyl, pyridine, thiadiazole 414.49 Anticancer screening
5-(4-Sulfonylphenyl)-4-difluorophenyl-triazole-3-thione Triazole, sulfonyl, difluorophenyl ~400–450 (estimated) Enzyme inhibitors
N’-(Substituted benzylidene)-4-(benzimidazol-2-yl)benzohydrazide Benzimidazole, hydrazide, benzylidene ~350–400 (estimated) Antifungal agents
Key Observations:

Tetrazole vs. Other Heterocycles :

  • Tetrazole rings (as in the target compound) exhibit stronger hydrogen-bonding capacity compared to isoxazole or thiadiazole, enhancing interactions with biological targets .
  • Thiadiazole and triazole derivatives (e.g., compounds in ) show broader antimicrobial activity but lower metabolic stability due to reduced resistance to oxidative degradation.

Formyl Group Reactivity :

  • The formyl group in this compound enables facile derivatization (e.g., condensation with amines to form Schiff bases), unlike acetyl or sulfonyl groups in analogs .

Pharmacological Potential: Tetrazole-containing benzamides are prioritized in angiotensin II receptor antagonists (e.g., losartan analogs), whereas thiadiazole derivatives (e.g., ) are explored for kinase inhibition.

Yield and Efficiency:
  • Tetrazole-functionalized benzamides typically achieve moderate yields (50–70%) due to steric hindrance during coupling .
  • Thiadiazole derivatives (e.g., ) report higher yields (70–80%) owing to favorable cyclization kinetics.

Spectral and Physicochemical Properties

Property This compound N-(Thiadiazol-2-ylidene)-benzamide Triazole-thione
IR ν(C=O) ~1680 cm⁻¹ 1605–1617 cm⁻¹ Absent (tautomerized)
¹H-NMR (DMSO-d6) δ 8.0–8.5 (CHO proton) δ 7.3–8.4 (aromatic protons) δ 7.5–8.3 (sulfonyl protons)
Melting Point ~200–220°C (estimated) 160–290°C 200–210°C
  • The formyl proton in the target compound appears as a distinct singlet in ¹H-NMR, absent in analogs with acetyl or sulfonyl groups.

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